![molecular formula C10H11BrN4O2 B11833190 tert-Butyl 3-bromo-1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate](/img/structure/B11833190.png)
tert-Butyl 3-bromo-1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate
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Overview
Description
tert-Butyl 3-bromo-1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate: is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a pyrazole ring fused to a pyrimidine ring, with a tert-butyl ester and a bromine substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-bromo-1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Fusion with Pyrimidine Ring: The pyrazole ring is then fused with a pyrimidine ring through cyclization reactions.
Introduction of Bromine: Bromination is carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-bromo-1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form hydrides.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C11H12BrN3O2
Molecular Weight : 298.14 g/mol
IUPAC Name : tert-butyl 3-bromo-1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate
CAS Number : 1286755-24-5
The compound features a pyrazolo[3,4-d]pyrimidine scaffold, which is known for its diverse biological activities. The bromine substituent at the 3-position enhances its reactivity and potential interactions with biological targets.
Anticancer Activity
Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine structure exhibit promising anticancer properties. For instance:
- Mechanism of Action : These compounds often act as inhibitors of key enzymes involved in cancer cell proliferation and survival pathways, such as cyclin-dependent kinases (CDKs) and thymidine phosphorylase (TP) .
- Case Studies : In vitro studies have demonstrated that certain derivatives of pyrazolo[3,4-d]pyrimidines significantly inhibit the growth of various cancer cell lines, including lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells .
Antiviral Properties
The compound's structural features make it a candidate for antiviral drug development:
- Targeting Influenza Virus : Recent studies focused on developing inhibitors that target the RNA-dependent RNA polymerase of influenza A virus have identified similar heterocycles as effective disruptors of viral replication processes .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of tert-butyl 3-bromo-1H-pyrazolo[3,4-d]pyrimidine derivatives:
Structural Feature | Impact on Activity |
---|---|
Bromine Substitution | Enhances binding affinity to target enzymes |
Tert-butyl Group | Increases lipophilicity and cellular uptake |
Pyrazole Ring | Essential for biological activity against cancer and viral targets |
Mechanism of Action
The mechanism of action of tert-butyl 3-bromo-1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazolopyrimidine core play crucial roles in binding to these targets, often through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
- tert-Butyl 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
- 3-(4-Amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol
Uniqueness
tert-Butyl 3-bromo-1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the tert-butyl ester and bromine substituent enhances its stability and facilitates various synthetic transformations, making it a valuable compound in research and industrial applications.
Biological Activity
tert-Butyl 3-bromo-1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula: C11H12BrN3O2
- Molecular Weight: 302.17 g/mol
- CAS Number: 1022150-11-3
The structural representation of this compound indicates the presence of a bromine atom at the 3-position of the pyrazolo ring, which is crucial for its biological activity.
Research has shown that pyrazolo[3,4-d]pyrimidine derivatives often act as inhibitors of various kinases, which are essential for cell signaling pathways involved in cancer and other diseases. The presence of the bromine atom in this compound may enhance its binding affinity to target proteins, making it a promising candidate for drug development.
Inhibitory Activities
A study highlighted that related compounds exhibit significant inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, compounds based on the pyrazolo[3,4-d]pyrimidine scaffold have shown IC50 values in the low micromolar range against CDK2 and CDK9 . This suggests that this compound could similarly exhibit potent kinase inhibition.
Anticancer Activity
In vitro studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives can inhibit cellular proliferation in various cancer cell lines such as HeLa and HCT116. The mechanism involves inducing apoptosis and cell cycle arrest .
For example, a derivative with a similar structure was tested for its effect on A375 human melanoma cells, showing a significant reduction in cell viability at concentrations as low as 5 µM .
TRK Inhibition
Tropomyosin receptor kinases (TRKs) are implicated in several cancers due to their role in cell growth and differentiation. Compounds derived from the pyrazolo[3,4-d]pyrimidine framework have been evaluated for their ability to inhibit TRK activity. One study found that specific derivatives showed promising results in inhibiting TRKA with IC50 values below 100 nM .
Table of Biological Activities
Properties
Molecular Formula |
C10H11BrN4O2 |
---|---|
Molecular Weight |
299.12 g/mol |
IUPAC Name |
tert-butyl 3-bromopyrazolo[3,4-d]pyrimidine-1-carboxylate |
InChI |
InChI=1S/C10H11BrN4O2/c1-10(2,3)17-9(16)15-8-6(7(11)14-15)4-12-5-13-8/h4-5H,1-3H3 |
InChI Key |
MVGRNPWBKMNORX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=NC=NC=C2C(=N1)Br |
Origin of Product |
United States |
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